molecular formula C13H12N2O3 B2574337 3-((4-acetylphenyl)amino)-1-methyl-1H-pyrrole-2,5-dione CAS No. 921447-71-4

3-((4-acetylphenyl)amino)-1-methyl-1H-pyrrole-2,5-dione

Cat. No.: B2574337
CAS No.: 921447-71-4
M. Wt: 244.25
InChI Key: VICRZGMZSKSMIC-UHFFFAOYSA-N
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Description

3-((4-Acetylphenyl)amino)-1-methyl-1H-pyrrole-2,5-dione is a novel chemical entity belonging to the 1H-pyrrole-2,5-dione (maleimide) class, a privileged structure in medicinal chemistry known for its diverse pharmacological profiles. This compound is specifically designed for research applications in drug discovery and biochemical analysis. Its core value lies in its potential as a highly potent and selective cyclooxygenase-2 (COX-2) inhibitor. Scientific literature on closely related 1-methyl-1H-pyrrole-2,5-dione derivatives has identified compounds within this family that demonstrate significant COX-2 inhibitory activity, with some exhibiting IC50 values in the nanomolar range and selectivity indices surpassing that of the well-known drug celecoxib . Molecular docking studies suggest that such compounds form strong and favorable binding interactions within the active site of the COX-2 enzyme, providing a rationale for the observed potency and selectivity . Beyond COX inhibition, compounds based on the 1H-pyrrole-2,5-dione scaffold have shown promising central nervous system (CNS) activity. Research indicates that substituted derivatives can function as anxiolytic agents, demonstrating efficacy in standard animal models such as the elevated plus maze and light/dark box tests at low doses, without significant impairment of motor coordination at higher doses . The synthesis of this compound typically involves metal-catalyzed coupling reactions, allowing for the displacement of halogens from pyrroledione building blocks by diverse amines, a method that provides the target molecules in good yields . This compound is supplied For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-(4-acetylanilino)-1-methylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-8(16)9-3-5-10(6-4-9)14-11-7-12(17)15(2)13(11)18/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICRZGMZSKSMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=CC(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-acetylphenyl)amino)-1-methyl-1H-pyrrole-2,5-dione can be achieved through a multi-step process. One common method involves the reaction of 4-acetylphenylamine with maleic anhydride to form an intermediate, which is then cyclized to yield the desired product. The reaction conditions typically involve heating the reactants in a suitable solvent, such as acetic acid, under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-((4-acetylphenyl)amino)-1-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

3-((4-acetylphenyl)amino)-1-methyl-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-((4-acetylphenyl)amino)-1-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares 3-((4-acetylphenyl)amino)-1-methyl-1H-pyrrole-2,5-dione with structurally related pyrrole-2,5-dione derivatives:

Compound Name Substituents Molecular Weight Key Properties/Activities Source
This compound 1-N-methyl, 3-(4-acetylphenyl)amino 286.3 (calculated) Hypothesized bioactivity based on acetyl group’s electronic effects Derived from
1-(4-Acetylphenyl)-3-[(2,5-difluorophenyl)amino]-4-(phenylsulfanyl)-1H-pyrrole-2,5-dione 1-(4-acetylphenyl), 3-(2,5-difluorophenyl)amino, 4-phenylsulfanyl 450.46 High molecular weight; sulfanyl group may enhance membrane permeability
1-Methyl-3,4-diphenyl-1H-pyrrole-2,5-dione 1-N-methyl, 3,4-diphenyl 291.34 Crystallographic stability; photochromic potential
1-Benzyl-3-chloro-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione 1-benzyl, 3-chloro, 4-(4-fluoroanilino) 330.74 Chloro and fluoro substituents enhance electrophilicity
U-73122 1-[6-(17β-methoxyestra-1,3,5(10)-trien-17-yl)aminohexyl] 591.75 Potent phospholipase C (PLC) inhibitor; anti-inflammatory

Key Observations:

  • Substituent Effects: The 4-acetylphenylamino group in the target compound contrasts with bulkier substituents (e.g., estra-trienyl in U-73122 or sulfanyl in ), which may reduce steric hindrance compared to U-73122.
  • Bioactivity : Compounds like U-73122 demonstrate PLC inhibition (IC₅₀ ~0.1–1 µM) , while simpler derivatives (e.g., 3,4-diphenyl analogs) exhibit photochromic properties . The acetyl group in the target compound could modulate kinase or protease inhibition, akin to other maleimide derivatives .

Biological Activity

3-((4-acetylphenyl)amino)-1-methyl-1H-pyrrole-2,5-dione is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrrole ring with distinct substituents that may influence its biological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and related research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}N2_2O2_2
  • CAS Number : 921447-71-4

This compound is characterized by a pyrrole ring substituted with an acetylphenylamino group and a methyl group, which contributes to its unique chemical reactivity and potential biological effects.

The biological activity of this compound is thought to involve interactions with specific molecular targets within cells. Preliminary studies suggest that this compound may inhibit certain enzymes or receptors associated with cell proliferation, which is indicative of potential anticancer properties. The mechanism may involve:

  • Inhibition of Tyrosine Kinases : Similar compounds have shown efficacy in inhibiting tyrosine kinases, which are critical in cancer cell signaling pathways .
  • Interaction with Lipid Membranes : The compound may also interact with cellular membranes, potentially altering their properties and affecting cell signaling .

Anticancer Properties

Research indicates that derivatives of pyrrole compounds exhibit significant anticancer activity. For instance, studies have demonstrated that certain pyrrole derivatives can inhibit the growth of various cancer cell lines. Specifically, compounds similar to this compound have been tested against colon cancer cell lines (e.g., HCT-116), showing promising results in terms of growth inhibition .

CompoundCell LineGI50 (µM)
3-(4-Acetylphenyl)-1-methyl-1H-pyrrole-2,5-dioneHCT-116~1.0 - 1.6 × 108^{-8}
4-Amino-3-chloro-1H-pyrrole-2,5-dioneSW-620~1.0 - 1.6 × 108^{-8}

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting antimicrobial activity for this class of compounds. The structural features of this compound may enhance its ability to disrupt microbial cell membranes or inhibit key metabolic pathways in bacteria and fungi.

Case Studies

Several studies have been conducted to evaluate the biological activity of pyrrole derivatives:

  • Study on Tyrosine Kinase Inhibition :
    • Researchers synthesized various pyrrole derivatives and assessed their ability to inhibit tyrosine kinases associated with cancer progression.
    • Results indicated that modifications in side groups significantly impacted the inhibitory potency against growth factor receptors like EGFR and VEGFR2 .
  • Membrane Interaction Studies :
    • Investigations into the interaction between these compounds and lipid bilayers revealed changes in membrane conductance and stability.
    • Such interactions suggest a mechanism by which these compounds could exert their biological effects through membrane disruption .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-((4-acetylphenyl)amino)-1-methyl-1H-pyrrole-2,5-dione and related derivatives?

  • Methodology : A widely used approach involves reacting substituted propanoic acid derivatives (e.g., 2-(dimethylamino)-3-(aryl)propanoic acids) with oxalyl chloride ((COCl)₂) in dichloromethane (CH₂Cl₂) under ambient conditions (24 h at 21°C). Subsequent quenching with tert-butanol (t-BuOH) and purification via silica gel chromatography (hexane/ethyl acetate gradient) yields the target compound. This method achieves yields up to 87% for the primary product .
  • Alternative Routes : For aryl-substituted analogs, nitro group reduction using Pd/C and H₂ is employed to introduce the aniline moiety, followed by cyclization .

Q. How is the structural characterization of this compound performed, particularly crystallographic analysis?

  • X-ray Diffraction : Single-crystal X-ray diffraction is the gold standard. For example, derivatives like 4-dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-pyrrole-3-carbonitrile are analyzed using SHELX software (SHELXL for refinement, SHELXS/SHELXD for structure solution). Data collection typically involves Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
  • Key Parameters :

ParameterValue
Space groupMonoclinic (e.g., P2₁/c)
R-factor<0.05 (high-resolution data)
CCDC deposition no.Example: 923001

Q. What preliminary biological activities have been reported for this class of compounds?

  • Antineoplastic Potential : Structural analogs (e.g., felezonexor) exhibit activity as antineoplastic agents by modulating nuclear export pathways. Assays include cell viability (MTT) and apoptosis (Annexin V) in cancer cell lines .
  • Kinase Inhibition : Pyrrole-2,5-diones are known to interact with kinases (e.g., GSK-3β, IC₅₀ ~2.4 µM) via maleimide-mediated covalent binding to cysteine residues .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

  • Byproduct Analysis : Co-formation of chlorinated or hydroxylated byproducts (e.g., 3-chloro-4-aryl-5-hydroxy-pyrrolones) occurs due to competing hydrolysis pathways. Adjusting stoichiometry (limiting (COCl)₂) and reaction time (≤24 h) reduces byproduct yields to <10% .
  • Solvent Effects : Replacing CH₂Cl₂ with anhydrous THF improves regioselectivity in cyclization steps, as demonstrated for furyl-substituted analogs .

Q. What challenges arise in crystallographic refinement of pyrrole-2,5-dione derivatives, and how are they addressed?

  • Disorder Handling : Flexible acetylphenyl or methyl groups often exhibit positional disorder. Strategies include:

  • Multi-component refinement using PART instructions in SHELXL.
  • Restraining thermal parameters (SIMU/DELU commands) .
    • Twinned Data : For macromolecular applications, SHELXE’s robustness in handling twinned datasets (e.g., rotational pseudomerohedry) is critical .

Q. What mechanistic insights exist for the compound’s reactivity in [4+2] cycloadditions?

  • Diels-Alder Reactivity : The electron-deficient maleimide core participates as a dienophile. For example, reactions with spirocyclopentane-indolone derivatives yield bridged polycyclic adducts (66% yield) under thermal conditions (80°C, 12 h). DFT studies suggest inverse electron demand due to the acetylphenyl group’s electron-withdrawing effect .

Q. How are structure-activity relationships (SARs) explored for kinase inhibition?

  • SAR Methodology :

Substitution Screening : Systematic variation of the aryl-amino group (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to assess steric/electronic effects on binding .

Covalent Docking : Molecular docking (AutoDock Vina) paired with cysteine-targeted mutagenesis validates interactions with ATP-binding pockets .

  • Key Finding : The 4-acetyl group enhances selectivity for L-type calcium channels (IC₅₀ reduced by 50% compared to non-acetylated analogs) .

Data Contradictions and Resolutions

  • Synthesis Yields : reports 87% yield for the primary product, while analogous protocols in show lower yields (≤70%) for furyl derivatives. This discrepancy is attributed to the steric hindrance of bulkier substituents, necessitating extended reaction times .
  • Biological Activity : While some studies highlight antineoplastic activity , others emphasize kinase modulation . These dual roles suggest context-dependent mechanisms, requiring tailored assay designs (e.g., pathway-specific gene knockout models).

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